BenchChemオンラインストアへようこそ!

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Antiviral Cytomegalovirus Endonuclease inhibitor

This heterocyclic urea derivative combines a thiazole-substituted pyrrolidine with a thiophene-methyl urea moiety, creating a unique pharmacophore. With confirmed pUL89 endonuclease inhibition (IC50 ~6.2 µM) and inactivity at GPR35, it serves as both a starting point for antiviral scaffold-hopping and a negative control in polypharmacology profiling. Its urea bridge offers multiple synthetic handles for PROTAC design or photoaffinity labeling. MW 308.4, clogP 2.59, fully Lipinski/Rule-of-Three compliant—ideal for fragment-based lead optimization.

Molecular Formula C13H16N4OS2
Molecular Weight 308.42
CAS No. 1795443-70-7
Cat. No. B2864123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
CAS1795443-70-7
Molecular FormulaC13H16N4OS2
Molecular Weight308.42
Structural Identifiers
SMILESC1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=CS3
InChIInChI=1S/C13H16N4OS2/c18-12(15-8-11-2-1-6-19-11)16-10-3-5-17(9-10)13-14-4-7-20-13/h1-2,4,6-7,10H,3,5,8-9H2,(H2,15,16,18)
InChIKeyMBTJLFXJXXLPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1795443-70-7): Procurement-Relevant Physicochemical & Structural Profile


1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1795443-70-7) is a heterocyclic urea derivative (C₁₃H₁₆N₄OS₂, MW 308.4) combining a thiazole-substituted pyrrolidine with a thiophene-methyl urea moiety . It falls within the structural scope of patent US 8,410,090 B2 (AiCuris GmbH), which claims thiazole-, pyrrole-, and thiophene-containing heterocyclylamide derivatives with antiviral activity, particularly against cytomegaloviruses [1].

Why Generic Substitution of 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1795443-70-7) Is Not Recommended Without Comparative Evidence


The compound’s biological fingerprint appears to be context-dependent and scaffold-specific. While it has been tested in at least two distinct functional contexts—human cytomegalovirus (HCMV) pUL89 endonuclease inhibition [1] and GPR35 antagonism [2]—the observed activity (or inactivity) cannot be assumed for close analogs that share only partial substructures. The combination of a thiazole-substituted pyrrolidine, a urea linker, and a thiophene-methyl group creates a unique spatial and electronic profile that influences target engagement. Substituting even one of these elements with a structurally similar but chemically distinct group (e.g., replacing thiophene with phenyl or furan) may abolish the desired activity or introduce off-target effects, making evidence-based procurement essential.

Quantitative Differentiation Guide: 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1795443-70-7) vs. Structural Analogs & In-Class Alternatives


HCMV pUL89 Endonuclease Inhibition: Biochemical Potency vs. Closest ChEMBL-Indexed Analogs

The target compound is reported in BindingDB (BDBM50571837 / CHEMBL4848335) to inhibit HCMV pUL89 endonuclease with an IC₅₀ of 6,200 nM in a biochemical ELISA-based assay using a 60 bp dsDNA substrate and 30-minute incubation [1]. By contrast, a structurally distinct pUL89 endonuclease inhibitor (Compound 13d) exhibits an IC₅₀ of approximately 880 nM in a similar biochemical setting, representing a roughly 7-fold greater potency . This indicates that while the target compound engages the pUL89 target, its biochemical potency is modest relative to more optimized chemotypes. The value of procuring this specific compound lies not in absolute potency but in its distinct chemotype, which may offer alternative resistance profiles or intellectual property positioning.

Antiviral Cytomegalovirus Endonuclease inhibitor

GPR35 Antagonism: Specific Inactivity vs. Active In-Class Analogs

The European Chemical Biology Database (ECBD) reports the target compound (EOS76496) as inactive in a GPR35 antagonism primary assay [1]. This is a meaningful negative result because several structurally related thiazole- and thiophene-containing urea derivatives have demonstrated GPR35 agonism or antagonism activity. The specific inactivity of this compound at GPR35 suggests that the N-thiazol-2-yl-pyrrolidin-3-yl substitution pattern, combined with the thiophen-2-ylmethyl urea terminus, is not permissive for GPR35 engagement, providing a selectivity filter for applications where GPR35-mediated off-target effects must be avoided.

GPCR GPR35 Selectivity profiling

Patent-Protected Antiviral Chemotype: Structural Novelty vs. Prior Art Thiazolyl Ureas

The compound falls within the generic Markush structure of US Patent 8,410,090 B2, which claims compounds of formula (I) wherein a thiazole, pyrrole, or thiophene heterocycle is linked via an amide or urea bridge to a second heterocyclic or carbocyclic system [1]. The specific combination—thiazol-2-yl-pyrrolidine linked via urea to thiophen-2-ylmethyl—is a unique substitution pattern not claimed in earlier thiazolyl urea antiviral patents such as US 6,500,817 B1 (Fischer et al., 2002) [2]. This structural distinctiveness provides a measure of freedom-to-operate for commercial research and development efforts distinct from earlier thiazolyl urea chemotypes.

Intellectual property Cytomegalovirus Chemical space

Physicochemical Drug-Likeness: Balanced Property Profile vs. Higher-MW Antiviral Ureas

The target compound has a molecular weight of 308.4 Da, a calculated logP of approximately 2.59, 5 hydrogen bond acceptors, 2 hydrogen bond donors, 6 rotatable bonds, and a topological polar surface area of approximately 66.9 Ų [1]. All parameters fall within Lipinski’s Rule of Five and the Rule of Three for fragment-like properties. By comparison, the clinically used anti-CMV agent letermovir has a molecular weight of 572.55 Da, and ganciclovir has a molecular weight of 255.23 Da but with markedly different polarity and hydrogen-bonding profiles. The target compound’s intermediate size and balanced lipophilicity position it as a chemically tractable starting point for lead optimization, distinct from both smaller nucleoside analogs and larger terminase inhibitors.

Drug-likeness Physicochemical properties Lead optimization

Optimal Research & Industrial Application Scenarios for 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1795443-70-7)


Anti-HCMV Scaffold-Hopping and Resistance Profiling Studies

Given the compound’s confirmed, albeit modest, inhibition of HCMV pUL89 endonuclease (IC₅₀ ~6.2 µM) [1], it serves as a structurally distinct starting point for scaffold-hopping programs aimed at circumventing resistance to existing terminase inhibitors. Researchers can procure this compound to evaluate its anti-HCMV activity in cell-based assays alongside ganciclovir-resistant or letermovir-resistant HCMV strains, leveraging its patent-protected chemotype [2] for IP generation.

GPR35 Counter-Screening in Polypharmacology Studies

The compound’s demonstrated inactivity at GPR35 [1] makes it a useful negative control in polypharmacology profiling of thiazole/thiophene-containing urea libraries. Procurement is justified when researchers require a structurally related but GPR35-inert comparator to deconvolute phenotypic screening hits, ensuring that observed biological effects are not confounded by GPR35 modulation.

Lead Optimization Programs Prioritizing Physicochemical Balance

With a molecular weight of 308.4 Da, clogP of 2.59, and full compliance with Lipinski and Rule-of-Three criteria [1], this compound is an ideal starting point for fragment-based or lead-like optimization programs. Procurement is recommended for medicinal chemistry teams seeking a neutral, drug-like scaffold that can be elaborated with additional substituents without breaching physicochemical boundaries.

Chemical Biology Tool for Selective pUL89 Probe Development

The compound occupies a niche as a low-potency but structurally unique pUL89 endonuclease binder. It can be procured for use in chemical biology studies—including photoaffinity labeling or PROTAC design—where absolute potency is less critical than binding site engagement and linker attachment chemistry, supported by the urea bridge offering multiple synthetic diversification points.

Quote Request

Request a Quote for 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.